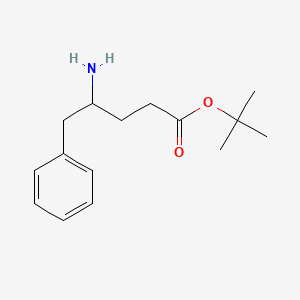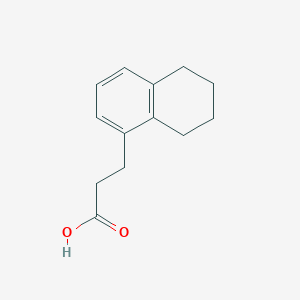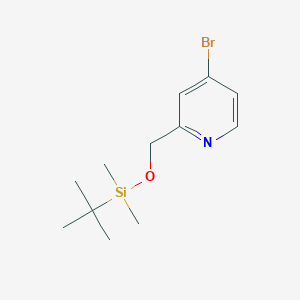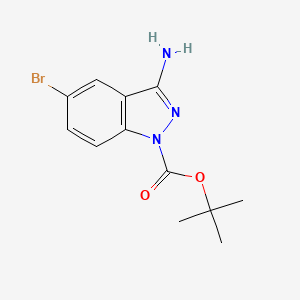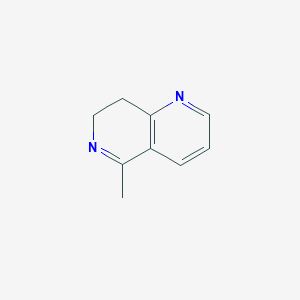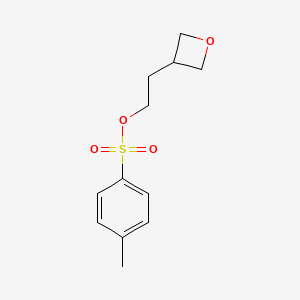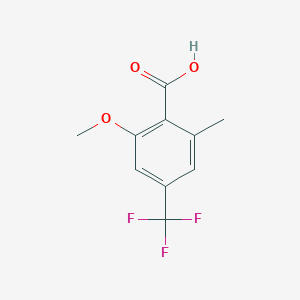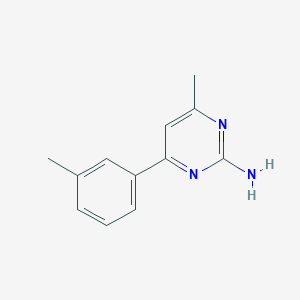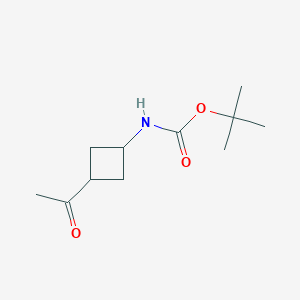
tert-butylN-(3-acetylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-acetylcyclobutyl)carbamate is a versatile chemical compound with various applications in scientific research. It is known for its unique structure, which includes a tert-butyl carbamate group and an acetylcyclobutyl moiety. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-acetylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylcyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-butyl N-(3-acetylcyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-acetylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the tert-butyl carbamate.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-acetylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. It is employed in palladium-catalyzed cross-coupling reactions to create N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used as a biochemical reagent for studying enzyme mechanisms and protein interactions. It serves as a substrate in enzymatic assays and helps in the identification of enzyme inhibitors .
Medicine
In the medical field, tert-butyl N-(3-acetylcyclobutyl)carbamate is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the formulation of coatings, adhesives, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the acetylcyclobutyl moiety.
tert-Butyl N-methylcarbamate: Another related compound with a methyl group instead of the acetylcyclobutyl group.
tert-Butyl (3-aminopropyl)carbamate: A compound with an aminopropyl group, used in similar biochemical applications.
Uniqueness
tert-Butyl N-(3-acetylcyclobutyl)carbamate is unique due to its acetylcyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
tert-butyl N-(3-acetylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)8-5-9(6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJRFDNQFJRTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
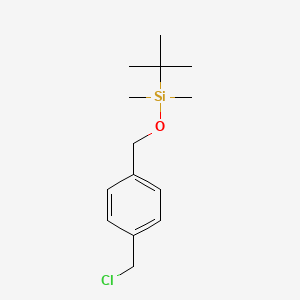
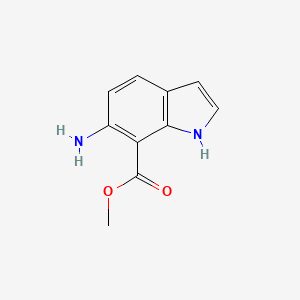
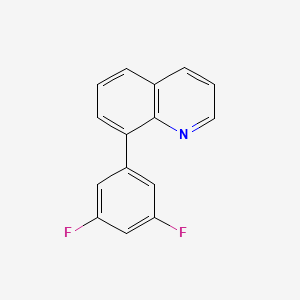
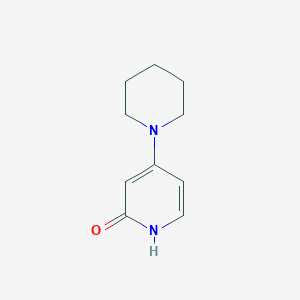
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
